

Technical Support Center: Overcoming Polymyxin B Resistance in Laboratory Strains

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Compound of Interest

Compound Name: Polymyxin B2

Cat. No.: B1678987

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Polymyxin B resistance in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Polymyxin B resistance in Gram-negative bacteria?

A1: The predominant mechanism of Polymyxin B resistance involves the modification of the lipopolysaccharide (LPS) layer, which is the initial target of polymyxins.^{[1][2]} Specifically, the lipid A portion of LPS is altered by the addition of positively charged molecules, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N).^{[1][2]} This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged Polymyxin B.^{[1][2]} This process is primarily regulated by two-component systems (TCS), namely PmrA/PmrB and PhoP/PhoQ, and can be mediated by chromosomal mutations or plasmid-encoded genes like the mcr family.^[1] Other resistance strategies include the production of a capsule that limits drug penetration, the overexpression of efflux pumps that actively remove the drug from the cell, and in some cases, the complete loss of LPS.^[1]

Q2: What are the most promising strategies to overcome Polymyxin B resistance in the laboratory?

A2: Combination therapy is the most widely investigated and promising strategy to combat Polymyxin B resistance. This approach involves pairing Polymyxin B with a second agent, which can be another antibiotic or a non-antibiotic adjuvant. The goal is to create a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents. Synergistic combinations can restore the susceptibility of resistant strains to Polymyxin B, often by targeting different cellular pathways or by facilitating the uptake of Polymyxin B.

Q3: Which classes of antibiotics show synergy with Polymyxin B against resistant strains?

A3: Several classes of antibiotics have demonstrated synergistic activity with Polymyxin B against resistant Gram-negative bacteria. These include:

- Carbapenems (e.g., meropenem, doripenem)
- Rifamycins (e.g., rifampin)
- Fosfomycin
- Tetracyclines (e.g., tigecycline)
- Aminoglycosides (e.g., amikacin)

The choice of the partner antibiotic often depends on the bacterial species and its specific resistance profile.

Q4: What are non-antibiotic adjuvants and how do they help overcome Polymyxin B resistance?

A4: Non-antibiotic adjuvants are compounds that may have little to no intrinsic antimicrobial activity but can enhance the efficacy of antibiotics like Polymyxin B. They can act through various mechanisms, such as inhibiting resistance mechanisms (e.g., efflux pumps), disrupting the outer membrane to facilitate Polymyxin B entry, or interfering with bacterial signaling pathways that regulate resistance. Examples of adjuvants that have shown promise in combination with Polymyxin B include AR-12 (a celecoxib derivative), curcumin, and sertraline.

Troubleshooting Experimental Assays

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for Polymyxin B.

- Possible Cause: Polymyxins are cationic and lipophilic, leading to their adsorption to the surface of standard polystyrene microtiter plates.^{[1][2]} This reduces the effective concentration of the drug in the broth, resulting in artificially inflated MIC values.
- Troubleshooting Steps:
 - Use Low-Binding Plates: Whenever possible, use microtiter plates made of materials with low protein-binding properties, such as polypropylene.^[2]
 - Incorporate a Surfactant: The addition of a non-ionic surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% to the broth medium can help prevent Polymyxin B from binding to the plastic.^[3]
 - Plate Brand Consistency: Be aware that different brands of polystyrene plates can lead to variability in Polymyxin B MICs.^{[1][2]} For consistent results, use the same brand and type of plate throughout a study.

Issue 2: "Skipped wells" observed in broth microdilution assays.

- Possible Cause: The phenomenon of "skipped wells," where bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations, can occur with polymyxins. This may be due to the self-assembly of polymyxins into micelles at high concentrations, which can reduce their effective monomeric concentration.
- Troubleshooting Steps:
 - Careful Visual Inspection: When reading MICs, carefully inspect all wells and do not assume that clear wells at lower concentrations indicate the endpoint if growth is present at higher concentrations.
 - Repeat with Smaller Dilution Steps: If skipped wells are a persistent issue, consider performing the assay with a narrower range of concentrations and smaller dilution steps around the suspected MIC.

Issue 3: "Trailing endpoints" in MIC assays.

- **Possible Cause:** Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can make it difficult to determine the true MIC. This can be due to the presence of a subpopulation of resistant cells or the bacteriostatic rather than bactericidal effect of the drug at those concentrations.
- **Troubleshooting Steps:**
 - **Standardized Reading:** Read the MIC at the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the growth control.
 - **Spectrophotometric Reading:** Use a microplate reader to obtain quantitative growth data (OD600) to standardize the endpoint determination.

Issue 4: Lack of synergy observed in a time-kill assay despite a synergistic FICI in the checkerboard assay.

- **Possible Cause:** The checkerboard assay is a static endpoint measurement, while the time-kill assay provides dynamic information about the rate of killing. A synergistic FICI may indicate that the combination is more effective at inhibiting growth, but not necessarily at killing the bacteria.
- **Troubleshooting Steps:**
 - **Extend Time-Kill Duration:** Extend the duration of the time-kill assay (e.g., to 24 or 48 hours) to observe potential delayed synergistic killing.
 - **Vary Antibiotic Concentrations:** Perform the time-kill assay with different concentrations of the antibiotics (e.g., 0.5x, 1x, and 2x MIC) to explore the concentration-dependence of the synergistic effect.

Quantitative Data on Synergistic Combinations

The following tables summarize the efficacy of Polymyxin B in combination with other antimicrobial agents against resistant laboratory strains.

Table 1: Synergistic Activity of Polymyxin B with Other Antibiotics

Bacterial Species	Polymyxin B Resistant Strain	Combination Agent	Fold Reduction in Polymyxin B MIC	Reference
Acinetobacter baumannii	Clinical Isolate	Sulbactam	2-7	[1]
Klebsiella pneumoniae	KP024	Glycerol Monolaurate	8	[4]
Acinetobacter baumannii	HR13	Glycerol Monolaurate	8	[4]
Pseudomonas aeruginosa	Clinical Isolate	Fosfomycin	Varies with Fosfomycin concentration	[5]

Table 2: Potentiation of Polymyxin B Activity by Non-Antibiotic Adjuvants

Bacterial Species	Polymyxin B Resistant Strain	Adjuvant	Fold Reduction in Polymyxin B MIC	Reference
Acinetobacter baumannii	MDR Strains	AR-12	4-60	[6]
Klebsiella pneumoniae	MDR Strains	AR-12	4-60	[6]
Escherichia coli (mcr-1 positive)	Clinical Isolate	Pterostilbene	8	[2]
Acinetobacter baumannii	Clinical Isolate	Closantel	Re-sensitized to ≤ 2 mg/L	[3]

Detailed Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Materials:

- 96-well microtiter plates (low-binding plates recommended)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Polymyxin B and the second test agent
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Prepare Antibiotic Dilutions:
 - In a 96-well plate, create serial dilutions of Polymyxin B along the x-axis (e.g., columns 1-10) and the second agent along the y-axis (e.g., rows A-G).
 - Row H should contain dilutions of Polymyxin B alone, and column 11 should contain dilutions of the second agent alone to determine their individual MICs.
 - Well H12 serves as the growth control (no antibiotic).
- Inoculate the Plate:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation:
 - Incubate the plate at 35°C for 16-20 hours.
- Reading and Calculating the FICI:

- After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
- Calculate the FIC for each drug in a given well:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
- Calculate the FICI for that well: $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$.
- The FICI for the combination is the lowest FICI value obtained from all wells showing no growth.

Interpretation of FICI:

- Synergy: $\text{FICI} \leq 0.5$
- Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$
- Antagonism: $\text{FICI} > 4.0$

Time-Kill Assay

This assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.

Materials:

- Culture tubes or flasks
- CAMHB
- Polymyxin B and the second test agent
- Bacterial inoculum
- Agar plates for colony counting

Procedure:

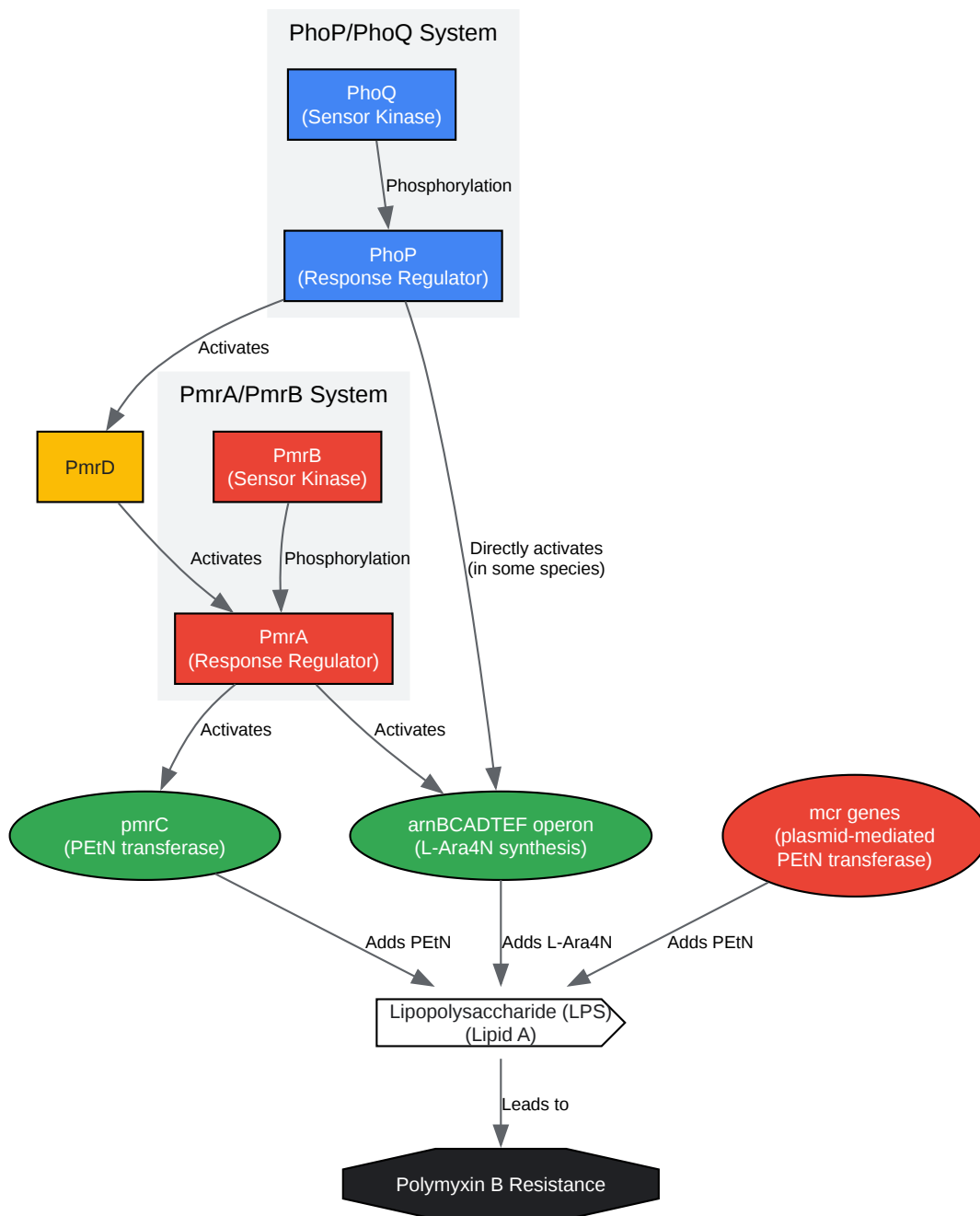
- Prepare Test Conditions:
 - Prepare tubes with CAMHB containing:
 - No antibiotic (growth control)
 - Polymyxin B alone (at a specified concentration, e.g., 1x MIC)
 - Second agent alone (at a specified concentration)
 - Polymyxin B and the second agent in combination
- Inoculation:
 - Inoculate each tube with a starting bacterial density of approximately 5×10^5 to 1×10^6 CFU/mL.
- Sampling and Plating:
 - At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
 - Perform serial dilutions of the aliquots and plate them onto agar plates.
- Incubation and Colony Counting:
 - Incubate the plates at 35°C for 18-24 hours.
 - Count the number of colonies (CFU/mL) on each plate.
- Data Analysis:
 - Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation:

- Synergy: $A \geq 2\text{-log}_{10}$ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
- Indifference: $A < 2\text{-log}_{10}$ change in CFU/mL between the combination and the most active single agent.
- Antagonism: $A \geq 2\text{-log}_{10}$ increase in CFU/mL between the combination and the most active single agent.

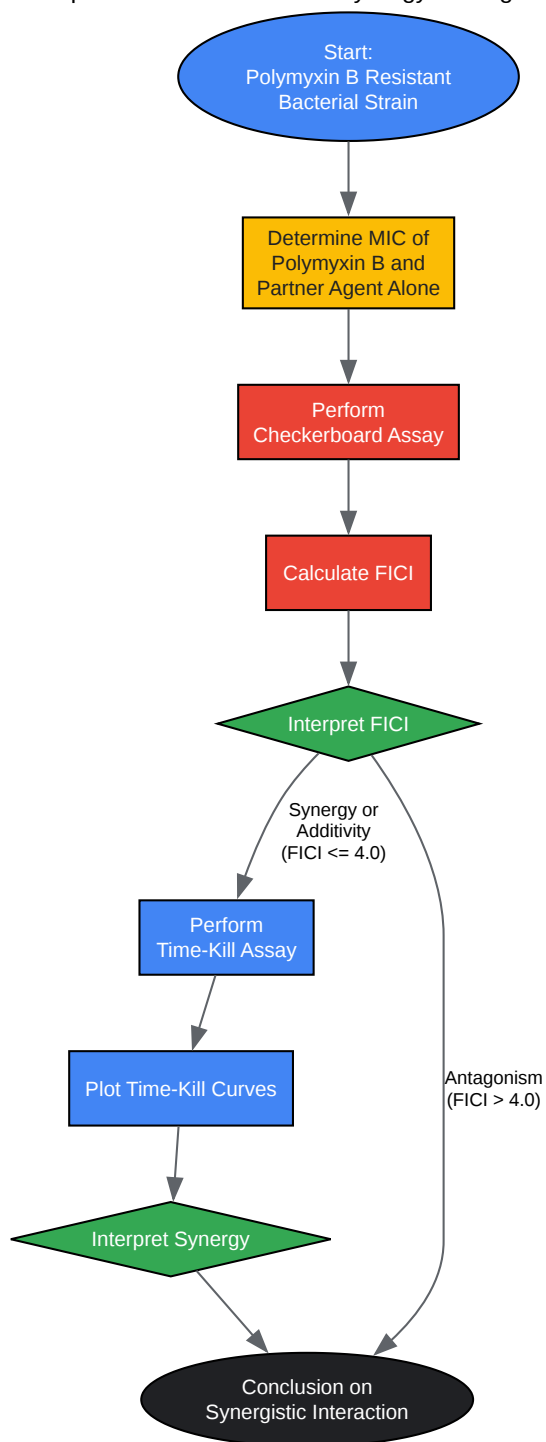
Visualizations

Signaling Pathways in Polymyxin B Resistance

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Caption: Signaling pathways leading to LPS modification and Polymyxin B resistance.

Experimental Workflow for Synergy Testing

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